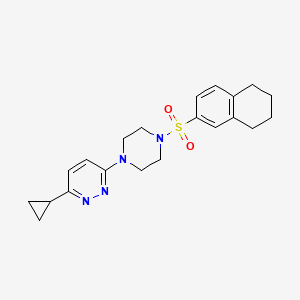

3-Cyclopropyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridazine

CAS No.: 2034469-75-3

Cat. No.: VC4306026

Molecular Formula: C21H26N4O2S

Molecular Weight: 398.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034469-75-3 |

|---|---|

| Molecular Formula | C21H26N4O2S |

| Molecular Weight | 398.53 |

| IUPAC Name | 3-cyclopropyl-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine |

| Standard InChI | InChI=1S/C21H26N4O2S/c26-28(27,19-8-7-16-3-1-2-4-18(16)15-19)25-13-11-24(12-14-25)21-10-9-20(22-23-21)17-5-6-17/h7-10,15,17H,1-6,11-14H2 |

| Standard InChI Key | AZTCGAREYTYCFQ-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |

Introduction

Overview of the Compound

3-Cyclopropyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule with potential applications in medicinal chemistry and material sciences. Its structure integrates a pyridazine core substituted with a cyclopropyl group and a piperazine moiety linked to a sulfonyl group and a tetrahydronaphthalene ring. This unique combination of functional groups provides the compound with diverse chemical properties and potential biological activities.

Structural Features

The molecular structure of this compound can be broken down into the following components:

-

Cyclopropyl Group: A three-membered ring contributing to the rigidity and steric properties of the molecule.

-

Pyridazine Core: A six-membered aromatic ring containing two nitrogen atoms, which is often associated with bioactivity.

-

Piperazine Moiety: A heterocyclic amine that enhances solubility and is commonly found in pharmaceutical compounds.

-

Sulfonyl Group: Known for its electron-withdrawing properties, often improving binding affinity in biological systems.

-

Tetrahydronaphthalene Ring: Provides hydrophobic interactions and structural complexity.

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions that require precise control of conditions. Below is a general synthetic route:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclopropanation | Diazomethane or Simmons-Smith reagents to form the cyclopropyl group. |

| 2 | Pyridazine Functionalization | Substitution reactions on pyridazine derivatives using halides or organometallics. |

| 3 | Piperazine Sulfonylation | Reaction of piperazine with sulfonyl chlorides under basic conditions (e.g., triethylamine). |

| 4 | Coupling with Tetrahydronaphthalene | Nucleophilic substitution or coupling reactions to attach the tetrahydronaphthalene moiety. |

Potential Applications

This compound holds promise in various fields due to its structural complexity:

A. Medicinal Chemistry

-

Drug Design: The pyridazine core and sulfonamide group are frequently associated with enzyme inhibition or receptor binding.

-

Antiviral/Antibacterial Activity: Similar compounds have demonstrated activity against pathogens like Plasmodium falciparum or HIV .

B. Material Science

-

Catalysis: The electron-rich pyridazine ring may act as a ligand in coordination chemistry.

-

Polymers: Sulfonamide derivatives are sometimes used in advanced polymeric materials.

Mechanism of Action

The biological activity of this compound likely involves:

-

Binding to enzyme active sites via hydrogen bonding (sulfonamide group).

-

Hydrophobic interactions facilitated by the tetrahydronaphthalene moiety.

-

Modulation of receptor activity through the piperazine group.

Further studies such as molecular docking or in vitro assays would be necessary to confirm these mechanisms.

Research Findings

While specific studies on this exact compound were unavailable, related molecules have shown promising results:

-

Antimalarial Activity: Sulfonamide-containing pyridazines have been explored as inhibitors of falcipain enzymes .

-

Cytotoxicity: Compounds bearing similar scaffolds exhibit anticancer properties by inducing apoptosis .

Future Directions

To fully explore the potential of this compound:

-

Perform detailed biological assays (e.g., IC₅₀ determination).

-

Investigate pharmacokinetics for drug development.

-

Explore its role as a ligand in metal-organic frameworks.

This molecule represents an exciting opportunity for innovation across multiple scientific domains!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume